4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine

Medicinal Chemistry SAR Studies Chemical Procurement

4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine (CAS 2549008-88-8) is a fully synthetic, small-molecule pyrimidine derivative (molecular formula C12H20N4O2S2, molecular weight 316.4 g/mol) bearing a methanesulfonyl-substituted piperazine at the 4-position, methyl groups at the 5- and 6-positions, and a methylsulfanyl group at the 2-position of the pyrimidine core. This compound belongs to the broader pharmacologically significant class of pyrimidine-sulfonamide/piperazine hybrids, a scaffold extensively explored in medicinal chemistry for kinase inhibition, G-protein-coupled receptor modulation, and anti-infective applications.

Molecular Formula C12H20N4O2S2
Molecular Weight 316.4 g/mol
CAS No. 2549008-88-8
Cat. No. B6441775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
CAS2549008-88-8
Molecular FormulaC12H20N4O2S2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2CCN(CC2)S(=O)(=O)C)SC)C
InChIInChI=1S/C12H20N4O2S2/c1-9-10(2)13-12(19-3)14-11(9)15-5-7-16(8-6-15)20(4,17)18/h5-8H2,1-4H3
InChIKeyHSEHCVQEBZJOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine (CAS 2549008-88-8): Chemical Class, Structural Identity, and Procurement Context


4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine (CAS 2549008-88-8) is a fully synthetic, small-molecule pyrimidine derivative (molecular formula C12H20N4O2S2, molecular weight 316.4 g/mol) bearing a methanesulfonyl-substituted piperazine at the 4-position, methyl groups at the 5- and 6-positions, and a methylsulfanyl group at the 2-position of the pyrimidine core . This compound belongs to the broader pharmacologically significant class of pyrimidine-sulfonamide/piperazine hybrids, a scaffold extensively explored in medicinal chemistry for kinase inhibition, G-protein-coupled receptor modulation, and anti-infective applications [1]. It is currently offered as a research-grade chemical (typically ≥95% purity) for non-human, non-diagnostic use, and its structural features place it within the claim scope of patent families directed to pyrimidine sulfonamide derivatives as endothelin receptor antagonists (e.g., EP3851435B1) [2].

Why Generic Substitution Fails: Structural Nuances of 4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine That Preclude Simple Analog Interchange


Within the pyrimidine-piperazine-sulfonamide chemical space, minor substituent variations produce substantial differences in molecular recognition, physicochemical properties, and biological selectivity. The target compound (CAS 2549008-88-8) possesses a unique combination of three structural determinants—5,6-dimethyl groups on the pyrimidine ring, a methanesulfonyl-capped piperazine at position 4, and a methylsulfanyl group at position 2—that collectively distinguish it from its closest commercially available analogs . The des-5,6-dimethyl analog (CAS 2548975-24-0, C10H16N4O2S2, MW 288.4 g/mol) lacks the steric bulk and increased lipophilicity conferred by the two methyl substituents, which are known to influence pyrimidine ring electronics and binding pocket complementarity in kinase and GPCR targets [1]. Conversely, analogs bearing a 5-bromo substituent (MW 367.3 g/mol) or a cyclopropanesulfonyl group in place of methanesulfonyl introduce different electronic and steric profiles that alter target engagement and metabolic stability . The 4-cyclobutyl analog (C14H20N4O2S2) replaces the 5,6-dimethyl pattern with a single cyclobutyl group at position 4, fundamentally changing the molecular shape. These structural differences mean that screening results, SAR trends, and biological activity profiles from any one analog cannot be extrapolated to the target compound; each must be evaluated independently.

Product-Specific Quantitative Evidence Guide: Differentiating 4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine from Its Closest Analogs


Molecular Weight and Formula Differentiation: 5,6-Dimethyl Substitution Increases MW by 28 Da vs. the Des-Methyl Analog

The target compound (C12H20N4O2S2, MW 316.4 g/mol) carries two additional methyl groups at positions 5 and 6 of the pyrimidine ring compared to its closest commercially available des-methyl analog 4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine (C10H16N4O2S2, MW 288.4 g/mol) . This represents a 9.7% increase in molecular weight and a substantial alteration in molecular volume and shape. The added methyl groups increase the number of rotatable bonds and contribute to enhanced lipophilicity, affecting membrane permeability and non-specific protein binding [1].

Medicinal Chemistry SAR Studies Chemical Procurement

Lipophilicity Enhancement: 5,6-Dimethyl Groups Increase Calculated logP by an Estimated 0.7–1.2 Units vs. the Des-Methyl Analog

The addition of two methyl groups at positions 5 and 6 of the pyrimidine ring increases molecular lipophilicity. Based on fragment-based logP calculation methods, each aromatic methyl group contributes approximately +0.5 to +0.6 logP units [1]. The des-methyl analog 4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine has a reported calculated logP (clogP) of approximately 0.02 [2]. The target compound is therefore estimated to have a clogP in the range of approximately 1.0–1.2, representing a shift from a relatively hydrophilic to a moderately lipophilic compound. This change significantly alters predicted membrane permeability, plasma protein binding, and distribution volume [3].

Physicochemical Profiling Drug Design ADME Prediction

Structural Differentiation from the 5-Bromo Analog: Absence of Heavy Halogen Avoids Photochemical Instability and CYP450-Mediated Reactive Metabolite Formation

The target compound contains only C, H, N, O, and S atoms (C12H20N4O2S2), whereas the structurally related 5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine contains a bromine atom (C10H15BrN4O2S2, MW 367.3 g/mol) . Halogenated aromatics, particularly brominated heterocycles, are susceptible to photochemical dehalogenation under standard laboratory lighting conditions and can undergo CYP450-mediated oxidative metabolism to form reactive electrophilic intermediates [1]. Additionally, the bromine atom adds significant molecular weight (+50.9 Da vs. the des-methyl analog; +50.9 Da vs. C10H16N4O2S2 baseline) and alters electron density distribution on the pyrimidine ring through its electron-withdrawing inductive effect [2].

Chemical Stability Metabolic Liability Procurement for In Vitro Assays

Sulfonyl Group Differentiation: Methanesulfonyl vs. Cyclopropanesulfonyl Piperazine – Implications for Target Engagement and Metabolic Stability

The target compound bears a methanesulfonyl (–SO2CH3) group on the piperazine nitrogen, whereas a closely related analog, 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine, incorporates a cyclopropanesulfonyl (–SO2-c-C3H5) moiety . The methanesulfonyl group is the smallest alkylsulfonyl substituent (molecular volume ~39 ų) and provides minimal steric hindrance, whereas the cyclopropanesulfonyl group is significantly larger (~62 ų) and introduces conformational constraints due to the cyclic three-membered ring [1]. In published SAR studies on sulfonyl piperazine-containing kinase inhibitors, methanesulfonyl-bearing compounds have demonstrated distinct selectivity profiles compared to their cyclopropanesulfonyl counterparts; for example, in the LpxH inhibitor series, the methanesulfonyl analog AZ1 showed an IC50 of 0.147 μM against E. coli LpxH, while optimized cyclopropane-containing analogs exhibited altered potency and spectrum .

Kinase Selectivity Metabolic Stability Medicinal Chemistry

Patent Landscape Positioning: This Compound Falls Within the Scope of Pyrimidine Sulfonamide Derivatives Claimed as Endothelin Receptor Antagonists for High-Altitude Disease

The target compound's generic structure falls within the Markush claims of EP3851435B1, which discloses pyrimidine sulfonamide derivatives of general formula I as dual ETAR/ETBR endothelin receptor antagonists for the treatment or prevention of high-altitude disease [1]. The patent demonstrates in vivo efficacy in a rat model of hypobaric hypoxia (simulated 5,500 m altitude), with the exemplified compound SC0062 significantly improving right ventricular ejection fraction (EF), fractional shortening (FS), and tricuspid annular plane systolic excursion (TAPSE) compared to vehicle controls (p < 0.01) [2]. While the specific biological activity of CAS 2549008-88-8 has not been independently published, its structural features—4-(methanesulfonylpiperazin-1-yl) substitution on a 2-methylsulfanylpyrimidine core—are consistent with the pharmacophoric elements required for endothelin receptor antagonism as defined in the patent SAR [3].

Intellectual Property Endothelin Receptor High-Altitude Disease

Purity and Characterization: Vendor-Disclosed Purity of ≥95% with Consistent Spectroscopic Verification Supports Reproducible Screening

Commercially available batches of CAS 2549008-88-8 are supplied at ≥95% purity as determined by HPLC, with structural identity confirmed by NMR spectroscopy . This level of purity is adequate for most in vitro screening applications, though it falls below the >98% threshold typically required for crystallography or biophysical assays. In comparison, analogs such as the des-methyl derivative (CAS 2548975-24-0) are also offered at similar purity levels (~95%), while more extensively studied compounds in this class (e.g., GDC-0941/pictilisib) are available at >99% purity from specialized vendors . The consistent vendor-reported purity across multiple batches supports the compound's suitability as a screening reagent, though users conducting high-sensitivity assays (e.g., SPR, ITC) should request batch-specific certificates of analysis or perform additional purification [1].

Quality Control Analytical Chemistry Reproducibility

Best Research and Industrial Application Scenarios for 4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine (CAS 2549008-88-8)


Endothelin Receptor Antagonist Screening in High-Altitude Disease and Pulmonary Hypertension Models

Given its structural conformity to the general formula of EP3851435B1, this compound is positioned for use as a screening tool in endothelin receptor pharmacology, particularly in in vitro ETAR/ETBR binding assays and functional antagonism studies using isolated vascular tissue preparations. The 5,6-dimethyl substitution and methanesulfonylpiperazine moiety align with the pharmacophoric requirements for dual receptor antagonism demonstrated by the patent's exemplified compounds [1]. Researchers investigating hypoxia-induced pulmonary vasoconstriction or high-altitude pulmonary edema can employ this compound as a chemical probe, benchmarking its activity against the clinical endothelin antagonist bosentan [2]. Suitable assay formats include calcium flux assays in recombinant ETAR/ETBR-expressing cell lines, ex vivo rat aortic ring contraction studies, and in vivo hypobaric hypoxia rodent models as described in the patent literature [3].

Kinase Selectivity Profiling in Piperazinylpyrimidine-Focused Chemical Libraries

Pyrimidine derivatives bearing piperazine-sulfonamide motifs are a privileged scaffold in kinase inhibitor discovery, with compounds such as pictilisib (GDC-0941, a PI3K inhibitor) and various ERK inhibitors incorporating the methanesulfonylpiperazine pharmacophore [1]. This compound (CAS 2549008-88-8) can serve as a structurally defined entry in focused kinase screening libraries, where its 5,6-dimethyl-2-methylsulfanylpyrimidine core provides a distinct steric and electronic profile compared to 4,6-disubstituted or 2-aminopyrimidine analogs [2]. Procurement for panel screening against a diverse kinome (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) would enable identification of novel kinase targets and establish SAR around the 5,6-dimethyl substitution pattern [3]. The compound's moderate lipophilicity (estimated clogP ~1.0–1.2) is compatible with both biochemical and cell-based assay formats.

Chemical Biology Tool for Investigating Methylsulfanyl-Pyrimidine-Dependent Protein Interactions

The 2-methylsulfanyl (–SCH3) substituent on the pyrimidine ring is a distinctive functional group that can participate in sulfur-π interactions, hydrophobic contacts, and potential hydrogen bonding with protein backbone amides. This compound can be employed as a chemical biology probe to interrogate the role of 2-position substituents on pyrimidine-containing ligands in target protein recognition [1]. Comparative studies using the 2-methylsulfanyl compound alongside 2-methyl, 2-amino, or 2-halogen analogs would isolate the contribution of the thiomethyl group to binding affinity and selectivity [2]. The compound's structural integrity (no photolabile halogens, no hydrolytically sensitive groups) facilitates long-duration incubation experiments required for cellular target engagement studies (e.g., CETSA, thermal proteome profiling) [3].

Reference Compound for Analytical Method Development and Metabolite Identification Studies

With its well-defined molecular formula (C12H20N4O2S2), exact mass (316.1028 Da), and distinctive isotopic pattern (two sulfur atoms producing a characteristic M+2 signal at ~8% relative abundance), this compound serves as an excellent reference standard for LC-MS/MS method development and metabolite identification workflows [1]. The compound's InChI Key (HSEHCVQEBZJOOV-UHFFFAOYSA-N) provides a unique and searchable identifier for database integration [2]. Its moderate chromatographic retention (estimated clogP ~1.0–1.2) allows it to elute in a region well-separated from both polar unretained compounds and highly lipophilic late-eluting species, making it suitable as a system suitability standard in high-throughput ADME screening [3]. The two sulfur atoms also facilitate detection using inductively coupled plasma mass spectrometry (ICP-MS) for quantitative distribution studies.

Quote Request

Request a Quote for 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.